molecular formula C16H12FN3O2 B2914284 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide CAS No. 1208963-43-2

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide

Cat. No.: B2914284
CAS No.: 1208963-43-2
M. Wt: 297.289
InChI Key: IICBVDZPWPZLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(4-Fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a heterocyclic compound featuring a 5-membered isoxazole ring substituted with a 4-fluorophenyl group at position 5 and a methyl-linked isonicotinamide moiety at position 2. This structure combines pharmacophoric elements critical for bioactivity, including fluorine’s electron-withdrawing effects and the pyridineamide group’s hydrogen-bonding capacity.

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-3-1-11(2-4-13)15-9-14(20-22-15)10-19-16(21)12-5-7-18-8-6-12/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICBVDZPWPZLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydroximinoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate at ambient temperature . Another approach includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, employing green chemistry principles, such as metal-free synthetic routes, can minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The 4-fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Additionally, the isonicotinamide moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analog: 4-(5-(4-Fluorophenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (7f)

Structure : Shares the 5-(4-fluorophenyl)isoxazole core but substitutes the isonicotinamide group with a pyridin-3-ylmethyl-aniline moiety.
Key Differences :

  • Synthetic Yield : 7f was synthesized with a low yield (14%) via a Buchwald–Hartwig coupling reaction, suggesting possible challenges in optimizing reactions for the target compound .
  • Bioactivity : While 7f’s activity is unspecified, the pyridine-aniline system may influence target selectivity compared to the isonicotinamide group.

Sarizotan Hydrochloride

Structure : Features a 5-(4-fluorophenyl)pyridine core and a benzopyran-derived side chain.
Key Differences :

  • Core Heterocycle : Sarizotan uses a pyridine ring instead of an isoxazole, which alters electronic properties and steric bulk.
  • Pharmacological Role : Sarizotan is a serotonin 5-HT1A agonist and dopamine stabilizer, indicating that the isoxazole ring in the target compound may confer distinct receptor-binding profiles .
  • Solubility : As a hydrochloride salt, Sarizotan has enhanced aqueous solubility compared to the neutral isonicotinamide derivative.

(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide

Structure : Contains dual isoxazole rings and an indolinylidene-acetamide chain.
Key Differences :

  • Complexity : The additional indolinylidene and acetamide groups increase molecular weight (~454.5 g/mol) and may impact blood-brain barrier penetration.
  • Electron-Withdrawing Groups : The 3-fluoro substituent on the isoxazole may enhance metabolic stability compared to the target compound’s 4-fluorophenyl group .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 7f Sarizotan (E)-N-(3-Fluoroisoxazol-5-yl) Derivative
Molecular Weight (g/mol) ~335.3 (estimated) ~353.4 384.90 ~454.5
LogP (Predicted) ~2.8 ~3.1 ~3.5 ~4.2
Hydrogen Bond Acceptors 5 4 5 8
Key Functional Groups Isoxazole, Fluorophenyl, Amide Isoxazole, Aniline Pyridine, Benzopyran Dual Isoxazole, Acetamide

Research Findings and Implications

  • Synthetic Challenges : Low yields in analogs like 7f highlight the need for optimized coupling strategies in isoxazole-based syntheses .
  • Bioactivity Trends: Fluorine substitution at the phenyl ring (as in the target compound and Sarizotan) is associated with improved metabolic stability and target affinity compared to non-fluorinated analogs .
  • Structural Flexibility : The isonicotinamide group in the target compound offers a balance between hydrogen-bonding capacity and steric accessibility, unlike bulkier systems in Sarizotan or the dual isoxazole derivative .

Biological Activity

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide is a compound belonging to the isoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Common Name : this compound
  • CAS Number : 1208963-43-2
  • Molecular Formula : C16H12FN3O2
  • Molecular Weight : 297.28 g/mol

Structure

The compound features a fluorophenyl group attached to an isoxazole ring, which is further linked to an isonicotinamide moiety. This unique structure contributes to its biological activity.

PropertyValue
Molecular FormulaC16H12FN3O2
Molecular Weight297.28 g/mol
CAS Number1208963-43-2

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activity. This compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that similar compounds can interfere with cell cycle regulation and promote cancer cell death through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Isoxazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against a range of bacterial and fungal strains. The mechanism likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Isoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are crucial in inflammatory responses. This suggests that this compound may be beneficial in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Interactions : It could interact with various receptors that modulate cellular signaling pathways related to growth and inflammation.
  • Cell Cycle Regulation : Similar compounds have shown the ability to affect cell cycle proteins, leading to altered proliferation rates in cancer cells .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

In Vivo Studies

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to control groups. The observed effects were associated with increased apoptosis markers and decreased proliferation indices in tumor tissues .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, and how are intermediates characterized?

  • Methodology : Utilize NMI-MsCl-mediated coupling for amide bond formation, as demonstrated in isonicotinamide derivatives . Key intermediates (e.g., isoxazole precursors) should be purified via column chromatography and characterized using 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and mass spectrometry to confirm structural integrity. Melting points (e.g., 160–164°C for similar compounds) provide preliminary purity assessment .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology : Compare experimental 1H^1 \text{H} NMR spectra with predicted splitting patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, isoxazole protons at δ 6.5–6.8 ppm). Use 13C^{13} \text{C} NMR to verify carbonyl (C=O, ~165 ppm) and aromatic carbons. Cross-reference with NIST Chemistry WebBook data for isoxazole derivatives .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the isonicotinamide moiety’s role in binding ATP pockets. Use fluorescence-based assays for high-throughput screening. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .

Advanced Research Questions

Q. How can molecular docking studies guide target identification for this compound?

  • Methodology : Perform homology modeling of potential targets (e.g., PARP, EGFR) using software like AutoDock Vina. Optimize the compound’s 3D structure with DFT calculations (B3LYP/6-31G* basis set). Validate docking poses with MD simulations (100 ns) to assess binding stability. Cross-correlate with experimental IC50_{50} values .

Q. What strategies resolve contradictions in activity data across different assay conditions?

  • Methodology : Conduct meta-analysis of dose-response curves under varied pH, temperature, and solvent conditions. Use ANOVA to identify statistically significant variables. For example, solubility issues in aqueous buffers may explain discrepancies; address via co-solvents (e.g., DMSO ≤1%) or nanoformulation .

Q. How do structural modifications (e.g., fluorophenyl vs. methyl substitution) impact bioactivity?

  • Methodology : Synthesize analogs (e.g., replace 4-fluorophenyl with 4-methylphenyl) and compare IC50_{50} values in enzyme assays. Use QSAR models to quantify steric/electronic effects. For instance, fluorine’s electronegativity may enhance binding to hydrophobic pockets via dipole interactions .

Q. What advanced separation techniques improve purity for crystallography studies?

  • Methodology : Employ preparative HPLC with a C18 column (MeCN/H2_2O gradient) for high-purity isolation (>99%). For crystallography, use slow vapor diffusion (hexane/ethyl acetate) to grow single crystals. Validate crystal structure with XRD and compare with computational predictions .

Methodological Framework Integration

Q. How can theoretical frameworks (e.g., enzyme kinetics) explain this compound’s mechanism of action?

  • Methodology : Apply Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive). Measure KiK_i values via Lineweaver-Burk plots. For allosteric modulators, use surface plasmon resonance (SPR) to assess binding kinetics (konk_{\text{on}}, koffk_{\text{off}}) .

Q. What statistical models are robust for analyzing dose-dependent toxicity in cell-based assays?

  • Methodology : Use nonlinear regression (GraphPad Prism) to calculate EC50_{50} and Hill coefficients. Apply the Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models. For outliers, perform Grubbs’ test to exclude experimental artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.